3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid
Overview
Description
3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid is an organic compound with a complex structure that includes a methoxycarbonyl group, a sulfonamide group, and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form an amine. The amine is then sulfonated using methylsulfonyl chloride under basic conditions to yield the sulfonamide derivative. Finally, the ester group is hydrolyzed to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies and drug design.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share structural similarities with 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid.
Sulfonamides: Other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole, have similar functional groups and may exhibit comparable biological activities.
Uniqueness
This compound is unique due to the combination of its methoxycarbonyl, sulfonamide, and benzoic acid groups. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-methoxycarbonyl-5-[methyl(methylsulfonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-12(19(3,16)17)9-5-7(10(13)14)4-8(6-9)11(15)18-2/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJKJNQTDSNBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457041 | |
Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695215-94-2 | |
Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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